molecular formula C16H22FN3O3S B6944824 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide

Cat. No.: B6944824
M. Wt: 355.4 g/mol
InChI Key: ICAIPWKOPDZZNM-UHFFFAOYSA-N
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Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c1-16(2)11-23-9-8-20(16)7-6-19-24(21,22)14-10-18-13-5-3-4-12(17)15(13)14/h3-5,10,18-19H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAIPWKOPDZZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCNS(=O)(=O)C2=CNC3=C2C(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-fluoro-1H-indole-3-sulfonamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities and applications.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    5-fluoroindole:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other similar compounds.

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